molecular formula C17H16ClN5O2 B2406178 3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915872-62-7

3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2406178
CAS No.: 915872-62-7
M. Wt: 357.8
InChI Key: DMOZZUIZHNULLQ-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a chlorobenzyl group and multiple methyl groups attached to the imidazo[2,1-f]purine core

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-9-10(2)23-13-14(20-16(23)19-9)21(3)17(25)22(15(13)24)8-11-4-6-12(18)7-5-11/h4-7H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOZZUIZHNULLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 4-chlorobenzyl chloride undergoes nucleophilic substitution with the imidazo[2,1-f]purine derivative, resulting in the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of specific bonds and the formation of hydrolyzed products.

Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved.

Scientific Research Applications

3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

    3-(4-methylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: This compound has a methyl group instead of a chlorobenzyl group, which may result in different chemical and biological properties.

    3-(4-bromobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione:

    3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The fluorobenzyl group may impart unique properties, such as increased stability or altered biological activity.

Biological Activity

3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative known for its potential biological activities. This compound has garnered interest in pharmacological research due to its structural features that suggest various therapeutic applications.

  • Molecular Formula : C17H16ClN5O2
  • Molecular Weight : 357.8 g/mol
  • CAS Number : 915872-62-7

The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been studied for its potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that plays a crucial role in conditions like gout and hyperuricemia.

Xanthine Oxidase Inhibition

Research indicates that compounds structurally related to this compound exhibit significant xanthine oxidase inhibitory activity. For instance:

  • In vitro studies have shown that similar purine derivatives can achieve IC50 values ranging from 0.0181 to 0.5677 μM against XO .
  • A study demonstrated that the presence of halogen substituents at the para position of benzamide enhances XO inhibitory activity significantly .

Hypouricemic Effect

In vivo studies using animal models have confirmed the hypouricemic effects of related compounds:

  • Administration of these compounds led to a significant reduction in serum uric acid levels in hyperuricemic rats . For example, a dose of 20 mg/kg resulted in substantial decreases in uric acid levels due to both XO inhibition and modulation of renal transporters .

Case Study 1: Efficacy in Gout Treatment

A study focused on the efficacy of a related compound indicated that treatment with a similar imidazo[2,1-f]purine derivative resulted in:

  • Reduction of serum uric acid : The compound demonstrated a reduction of uric acid levels by approximately 60% after one hour post-administration at a dose of 10 mg/kg .
  • Safety Profile : No adverse effects were noted on kidney function or body weight during the treatment period.

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into optimizing the biological activity of imidazo[2,1-f]purines:

  • Modifications at the C8 position with various substituents have been explored to enhance both potency and selectivity towards XO .
  • The introduction of chlorobenzyl groups has been particularly noted for improving binding affinity and inhibitory action against XO.

Comparative Analysis of Related Compounds

Compound NameIC50 (μM)Biological ActivityReference
Allopurinol7.5902XO Inhibitor
Febuxostat0.0236XO Inhibitor
3-(4-chlorobenzyl)-1,6,7-trimethyl...TBDPotential XO InhibitorThis Study

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-chlorobenzyl)-1,6,7-trimethyl-imidazo[2,1-f]purine-dione, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of precursors (e.g., purine derivatives) under acidic/basic conditions, followed by alkylation or substitution to introduce the 4-chlorobenzyl group. Key steps include:

  • Core formation : Cyclization using catalysts like p-toluenesulfonic acid or bases (e.g., K₂CO₃) in solvents such as DMF or ethanol .
  • Substituent introduction : Alkylation with 4-chlorobenzyl halides under reflux conditions.
  • Optimization : Adjust temperature (60–100°C), solvent polarity, and catalyst loading to improve yields (target >70%) and reduce side products. Use TLC/HPLC for real-time monitoring .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and imidazo-purine core integrity. Key signals include methyl group singlets (~δ 2.5–3.5 ppm) and aromatic protons from the chlorobenzyl group (~δ 7.2–7.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Temperature : Store at –20°C (long-term) vs. 4°C (short-term). Monitor degradation via HPLC over 1–6 months.
  • Light sensitivity : Compare degradation rates in amber vs. clear glass vials under UV/visible light exposure .
  • Humidity : Use desiccators with silica gel to assess hygroscopicity.

Advanced Research Questions

Q. What strategies can elucidate the compound’s biological targets and mechanism of action?

  • Methodology :

  • Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., kinases) or receptors (e.g., adenosine receptors). Validate with mutagenesis studies .
  • Cellular assays : Measure inhibition of proliferation (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and correlate with proteomics data to identify dysregulated pathways .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) to purified targets like CDK2 or PARP .

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

  • Methodology :

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-chlorobenzyl with fluorobenzyl or methoxy groups). Compare IC50 values in enzyme inhibition assays .
  • Pharmacophore modeling : Identify critical functional groups (e.g., purine core, chlorophenyl moiety) using MOE or Phase software .
  • ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2 model) to prioritize lead candidates .

Q. What experimental designs address contradictions in reported biological activity data?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., antimicrobial disk diffusion) across independent labs with standardized protocols (CLSI guidelines).
  • Orthogonal assays : Cross-validate cytotoxicity (e.g., ATP-based viability vs. apoptosis markers like caspase-3) .
  • Batch variability analysis : Compare activity of different synthetic batches using LC-MS to trace impurities affecting bioactivity .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis Multi-step alkylation, cyclizationSolvent polarity, catalyst loading, temperature
Characterization NMR, HPLC, HR-MSColumn type (C18), mobile phase pH, MS resolution
Biological Evaluation SPR, MTT assay, molecular dockingCell line selection, docking scoring functions
SAR Optimization Pharmacophore modeling, ADMET profilingLogP, metabolic stability (t½ in microsomes)

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